molecular formula C9H20Cl2N2O B12996224 4-(3-Methoxy-1-azetidinyl)piperidine dihydrochloride CAS No. 1400759-50-3

4-(3-Methoxy-1-azetidinyl)piperidine dihydrochloride

Cat. No.: B12996224
CAS No.: 1400759-50-3
M. Wt: 243.17 g/mol
InChI Key: GSOAYKQFJJOVKT-UHFFFAOYSA-N
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Description

4-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride typically involves the reaction of piperidine with 3-methoxyazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Pharmacology: Research focuses on its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyazetidin-1-yl)piperidine: The base compound without the dihydrochloride salt form.

    Piperidine Derivatives: Other derivatives of piperidine with different substituents, such as 4-fluorobenzyl piperidine or 4-bromobenzyl piperidine.

Uniqueness

4-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride is unique due to its specific structure, which combines the piperidine ring with a methoxyazetidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1400759-50-3

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.17 g/mol

IUPAC Name

4-(3-methoxyazetidin-1-yl)piperidine;dihydrochloride

InChI

InChI=1S/C9H18N2O.2ClH/c1-12-9-6-11(7-9)8-2-4-10-5-3-8;;/h8-10H,2-7H2,1H3;2*1H

InChI Key

GSOAYKQFJJOVKT-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2CCNCC2.Cl.Cl

Origin of Product

United States

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